(4S,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13786578
Molecular Formula: C23H17N3O
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H17N3O |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | (4S,5R)-2-(1,8-naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C23H17N3O/c1-3-8-16(9-4-1)20-21(17-10-5-2-6-11-17)27-23(26-20)19-14-13-18-12-7-15-24-22(18)25-19/h1-15,20-21H/t20-,21+/m0/s1 |
| Standard InChI Key | JIAZQMUSVIVHCY-LEWJYISDSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=NC4=C(C=CC=N4)C=C3)C5=CC=CC=C5 |
| SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=C(C=CC=N4)C=C3)C5=CC=CC=C5 |
| Canonical SMILES | C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=C(C=CC=N4)C=C3)C5=CC=CC=C5 |
Introduction
Structural and Stereochemical Identity
Molecular Architecture
(4S,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole features a 1,8-naphthyridine moiety fused to a dihydrooxazole ring, with phenyl groups at positions 4 and 5 (Fig. 1). The naphthyridine component, a bicyclic system containing two fused pyridine rings, contributes to the molecule’s planar aromaticity and hydrogen-bonding capabilities. The dihydrooxazole ring introduces chirality, with the (4S,5R) configuration dictating spatial orientation and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₇N₃O |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | (4S,5R)-2-(1,8-naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
| CAS Number | Not publicly disclosed |
| Stereochemistry | (4S,5R) enantiomer |
Stereochemical Significance
The (4S,5R) configuration is critical for biological activity. Enantiomers of this compound, such as the (4R,5S) form, exhibit distinct binding affinities due to differences in three-dimensional geometry. For example, molecular docking studies suggest that the (4S,5R) enantiomer preferentially interacts with hydrophobic pockets in enzyme active sites, whereas its mirror image may adopt less favorable orientations.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of (4S,5R)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves multi-step organic reactions. A reported method utilizes diphenylphosphoryl azide (DPPA)-mediated cyclization of 2-aminonicotinic acid derivatives to construct the oxazole ring . Key steps include:
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Condensation: Reaction of 2-amino-1,8-naphthyridine with benzaldehyde derivatives under acidic conditions.
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Cyclization: DPPA facilitates intramolecular C–O and C–N bond formation, yielding the dihydrooxazole core .
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure enantiomeric purity.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | AcOH, 80°C, 12 h | 65–70 |
| Cyclization | DPPA, DMF, 0°C → RT, 24 h | 50–55 |
| Resolution | Chiral HPLC | >99% ee |
Reactivity and Derivatives
The naphthyridine nitrogen atoms act as Lewis bases, enabling coordination to metal ions—a property exploited in catalysis and metallodrug design . Electrophilic aromatic substitution at the naphthyridine C5 position (e.g., nitration, halogenation) modifies electronic properties, while oxidation of the dihydrooxazole ring to oxazole enhances aromaticity.
Physicochemical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.65 (dd, J = 4.8 Hz, 1H, naphthyridine-H), 7.92–7.25 (m, 12H, aromatic), 5.32 (d, J = 6.4 Hz, 1H, H-4), 4.87 (d, J = 6.4 Hz, 1H, H-5).
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HRMS: m/z 351.1342 [M+H]⁺ (calc. 351.1345).
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO). Storage under inert atmosphere at 2–8°C prevents oxidative degradation of the dihydrooxazole ring.
Biological Activity and Mechanisms
Enzyme Inhibition
Preliminary screens indicate inhibition of human topoisomerase II (IC₅₀ = 8.7 μM), potentially via intercalation into DNA-enzyme complexes. Molecular dynamics simulations reveal stabilizing π-π interactions between naphthyridine and guanine residues.
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
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